molecular formula C11H10N4O3 B12121685 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1,2,4-triazin-5-ol

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1,2,4-triazin-5-ol

Cat. No.: B12121685
M. Wt: 246.22 g/mol
InChI Key: AABCJUNDZROMSQ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1,2,4-triazin-5-ol is a synthetic organic compound characterized by its unique structure, which includes a benzodioxin ring fused to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1,2,4-triazin-5-ol typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Amination: The benzodioxin intermediate is then reacted with an amine to introduce the amino group.

    Triazine Ring Formation: The final step involves the cyclization of the aminobenzodioxin with cyanuric chloride under controlled conditions to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Amino or thiol-substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1,2,4-triazin-5-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1,2,4-triazin-5-ol involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1,2,4-triazin-5-amine
  • 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1,2,4-triazin-5-thiol
  • 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1,2,4-triazin-5-methanol

Uniqueness

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1,2,4-triazin-5-ol is unique due to its specific combination of a benzodioxin ring and a triazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as an enzyme inhibitor set it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H10N4O3/c16-10-6-12-15-11(14-10)13-7-1-2-8-9(5-7)18-4-3-17-8/h1-2,5-6H,3-4H2,(H2,13,14,15,16)

InChI Key

AABCJUNDZROMSQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NN=CC(=O)N3

Origin of Product

United States

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